molecular formula C12H12FN3 B12985597 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B12985597
M. Wt: 217.24 g/mol
InChI Key: NNCCIWDQWBIXSN-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorophenyl isocyanate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological properties.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)12-15-8-11-7-14-5-6-16(11)12/h1-4,8,14H,5-7H2

InChI Key

NNCCIWDQWBIXSN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2C3=CC=C(C=C3)F)CN1

Origin of Product

United States

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